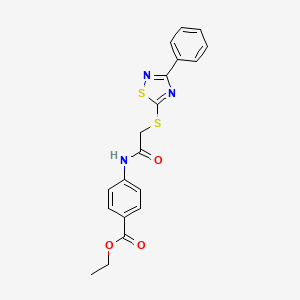

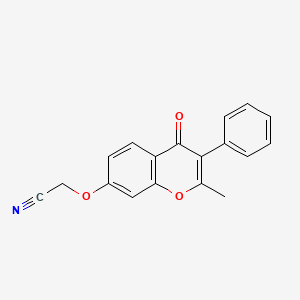

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, also known as EPTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPTB belongs to the class of thiadiazole derivatives, which have been found to possess a wide range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been synthesized through various methods, often involving reactions with other compounds to form new derivatives with potential applications in pharmaceuticals and chemical research. For example, it can be synthesized by reacting ethyl imidobenzoate hydrochloride with thiocarbohydrazide, leading to products with potential in creating sym-tetrazine derivatives (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).

Antimicrobial Applications

- Ethyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate derivatives have been studied for their potential antimicrobial activities. Research indicates that certain derivatives can exhibit significant antibacterial and antifungal properties, making them potential candidates for the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Interaction with Biological Molecules

- Studies on the binding characteristics of thiadiazole derivatives, including this compound, with human serum albumin have provided insights into their pharmacokinetic mechanisms. These studies help understand how these compounds interact with proteins in the human body, which is crucial for drug design and development (Karthikeyan, Bharanidharan, Mani, Srinivasan, Kesherwani, Velmurugan, Aruna, & Ganesan, 2017).

Electrophilicity and Chemical Hardness

- Research into the global reactivity of thiadiazole derivatives, including their electronegativity, electrophilicity, and chemical hardness, has been conducted to better understand their chemical properties and potential applications in various fields (Karthikeyan, Bharanidharan, Chinnathambi, Sriram, Gunasekaran, Saravanan, Gopikrishnan, Aruna, & Ganesan, 2018).

Insecticidal Properties

- Innovative research has explored the synthesis of new heterocycles incorporating a thiadiazole moiety, derived from this compound, to assess their insecticidal potential against agricultural pests such as the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of novel pest control agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Mecanismo De Acción

Target of Action

It’s known that thiadiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . For instance, some 1,2,3-thiadiazole derivatives have been shown to block the activity of heat shock protein 90 (Hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins .

Mode of Action

Based on the known actions of thiadiazole derivatives, it can be inferred that the compound may cross the cellular membrane due to the mesoionic nature of the thiadiazole ring . This allows it to interact strongly with its biological targets . In the case of Hsp90, for example, inhibition of its activity results in the degradation of several oncoproteins .

Biochemical Pathways

It’s known that the inhibition of hsp90 can affect multiple biochemical pathways due to its role in protein folding . The disruption of these pathways can lead to the degradation of oncoproteins, potentially affecting the growth and proliferation of cancer cells .

Pharmacokinetics

It’s known that thiadiazole derivatives generally have good liposolubility, which is most likely attributed to the presence of the sulfur atom . This property allows these compounds to cross cellular membranes, which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

Based on the known effects of thiadiazole derivatives, it can be inferred that the compound may exert a broad spectrum of biological activities . For instance, the inhibition of Hsp90 can lead to the degradation of several oncoproteins, which could potentially inhibit the growth and proliferation of cancer cells .

Action Environment

It’s known that the biological activity of thiadiazole derivatives can be influenced by the substituent on the compounds . Therefore, it’s possible that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

It is known that thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative .

Cellular Effects

Other thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other thiadiazole derivatives have been shown to interact with biological targets, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

ethyl 4-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c1-2-25-18(24)14-8-10-15(11-9-14)20-16(23)12-26-19-21-17(22-27-19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTPIIODEAJNKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

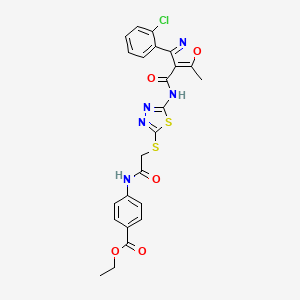

![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996272.png)

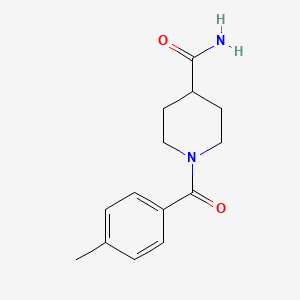

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2996274.png)

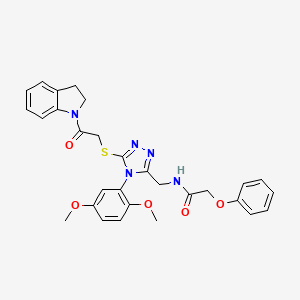

![N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2996285.png)

![1-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B2996287.png)